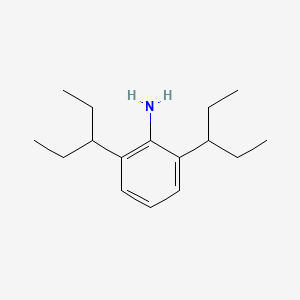

2,6-Di(pentan-3-yl)aniline

描述

Significance of Bulky Aromatic Amine Architectures in Advanced Synthesis and Catalysis

The strategic incorporation of bulky substituents ortho to the amino group in anilines offers several distinct advantages. These bulky groups can create a sterically demanding environment around a metal center when the aniline (B41778) is used as a ligand or a ligand precursor. This steric shielding can prevent catalyst deactivation pathways, such as the formation of inactive dimeric species, thereby enhancing catalyst stability and turnover numbers. rsc.orgrsc.org

Furthermore, the steric bulk can influence the regioselectivity and stereoselectivity of catalytic reactions by controlling the approach of substrates to the active catalytic site. rsc.orgbohrium.com In advanced synthesis, sterically hindered anilines serve as crucial building blocks for a variety of complex molecules, including pharmaceuticals and materials with specific properties. The synthesis of these hindered anilines itself has been a significant area of research, with various methods being developed to overcome the challenge of introducing bulky groups adjacent to the amine functionality. nih.gov

Distinctive Features of 2,6-Di(pentan-3-yl)aniline within the Class of Hindered Anilines

This compound, also known as 2,6-bis(1-ethylpropyl)aniline, stands out within the family of hindered anilines due to the specific nature of its ortho substituents. Unlike the more common 2,6-diisopropylaniline (B50358), which features isopropyl groups, this compound possesses larger and more flexible pentan-3-yl groups. This increased size and flexibility are not merely incremental changes but lead to significant differences in the properties and applications of the resulting compounds.

The enhanced steric bulk of the pentan-3-yl groups provides a greater degree of shielding to the nitrogen atom and, consequently, to a metal center in a coordination complex. This feature is particularly crucial in the design of N-heterocyclic carbene (NHC) ligands, where this compound is a key precursor to the highly effective IPent ligand. beilstein-journals.orgresearchgate.net The flexibility of the pentyl chains allows the ligand to adapt its conformation to accommodate different substrates and transition states, a property often referred to as "flexible sterics". rsc.orgbeilstein-journals.org This combination of large steric hindrance and conformational flexibility is a key differentiator from anilines with more rigid bulky groups and has been shown to lead to superior catalytic performance in a variety of reactions. thieme-connect.comacs.org

Overview of Research Trajectories and Academic Relevance for this compound

The academic relevance of this compound is intrinsically linked to the development of high-performance catalysts. Research has progressively moved from simpler, less sterically demanding anilines to more sophisticated architectures like this compound in the quest for catalysts with improved activity, selectivity, and stability. A significant research trajectory has been the development of the "ITent" (tentacular) family of NHC ligands, where IPent, derived from this compound, is a prominent member. beilstein-journals.org

The academic interest in this compound stems from its role as a precursor to the IPent ligand, which has demonstrated remarkable efficacy in various palladium- and gold-catalyzed reactions. beilstein-journals.orgthieme-connect.comresearchgate.net For instance, palladium-PEPPSI-IPent complexes have shown exceptional activity in challenging cross-coupling reactions, such as the synthesis of highly congested biaryls under mild conditions. thieme-connect.com The superior performance of IPent-based catalysts compared to their counterparts derived from less bulky anilines like 2,6-diisopropylaniline (which forms the IPr ligand) has solidified the academic relevance of this compound as a key building block in modern organometallic chemistry and catalysis. thieme-connect.comnih.gov

Chemical and Physical Properties of this compound

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₆H₂₇N |

| Molecular Weight | 233.39 g/mol |

| CAS Number | 948587-90-4 |

| Appearance | Liquid |

| Purity | Typically ≥95% |

Catalytic Performance of IPent-Based Systems

The primary application of this compound is as a precursor to the N-heterocyclic carbene (NHC) ligand IPent. Palladium complexes incorporating the IPent ligand have demonstrated high efficacy in various cross-coupling reactions.

Selected Catalytic Applications of IPent-Palladium Complexes

| Reaction Type | Catalyst | Substrates | Yield (%) | Reference |

| Negishi Cross-Coupling | Pd-PEPPSI-IPent | Sterically congested arylzinc compounds and aryl/heteroaryl iodides | Excellent | thieme-connect.com |

| Aryl Addition of Chloral (B1216628) Hydrate (B1144303) | PhS-IPent-CYP | Chloral hydrate and (hetero)arylboroxines | 24–97 | researchgate.netrsc.org |

| 1,2-Addition to Aldehydes/Ketones | PhS-IPent-CYPOH | (Hetero)arylboronates and aldehydes/ketones | High | researchmap.jpsiena.edu |

| Domino Copper-Free Sonogashira/Cyclization | Pd-PEPPSI-IPentCl | 2-bromo anilines and terminal acetylenes | High | aragen.com |

Structure

3D Structure

属性

CAS 编号 |

948587-90-4 |

|---|---|

分子式 |

C16H27N |

分子量 |

233.39 g/mol |

IUPAC 名称 |

2,6-di(pentan-3-yl)aniline |

InChI |

InChI=1S/C16H27N/c1-5-12(6-2)14-10-9-11-15(16(14)17)13(7-3)8-4/h9-13H,5-8,17H2,1-4H3 |

InChI 键 |

WRXMUGOMZOGXCX-UHFFFAOYSA-N |

SMILES |

CCC(CC)C1=C(C(=CC=C1)C(CC)CC)N |

规范 SMILES |

CCC(CC)C1=C(C(=CC=C1)C(CC)CC)N |

产品来源 |

United States |

Advanced Synthetic Methodologies for 2,6 Di Pentan 3 Yl Aniline and Its Precursors

Regioselective Ortho-Functionalization Strategies for Aromatic Cores

The selective introduction of functional groups at the ortho positions of anilines is a cornerstone for the synthesis of 2,6-disubstituted derivatives like 2,6-di(pentan-3-yl)aniline. kcl.ac.ukthieme-connect.com Various strategies have been developed to achieve this regioselectivity, overcoming the inherent challenge of differentiating between sterically and electronically similar C-H bonds on the aromatic ring. kcl.ac.ukthieme-connect.comresearchgate.net

Transition-metal-catalyzed C-H functionalization has become a powerful tool for the derivatization of anilines. kcl.ac.ukthieme-connect.com These methods often employ directing groups that chelate to the metal center, guiding the functionalization to the ortho position. thieme-connect.comnih.gov Palladium, rhodium, and ruthenium are among the metals that have been successfully used in these transformations. kcl.ac.ukthieme-connect.com For instance, palladium-catalyzed ortho-arylation of unprotected anilines has been achieved using a cooperating ligand that facilitates C-H cleavage at the ortho position. nih.gov

Another approach involves the in-situ generation of a quinone imine ketal, which acts as an electrophilic surrogate for the aniline (B41778). acs.org This method, catalyzed by a Brønsted acid like triflic acid, allows for the nondirected and regioselective ortho-arylation and amination of anilines in a one-pot procedure. acs.org

Alkylation and Reductive Amination Routes to this compound

Reductive amination, also known as reductive alkylation, offers another versatile route for the synthesis of substituted anilines. wikipedia.orguni-bayreuth.de This method involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine, which is then reduced to the corresponding amine. wikipedia.org This can be performed as a one-pot reaction and is considered a green chemistry approach due to its catalytic nature and mild conditions. wikipedia.org While direct alkylation of anilines with secondary alkyl halides can result in low yields, an iron-catalyzed reductive coupling of nitroarenes with alkyl halides has been shown to be an efficient method for producing N-alkylanilines. nih.gov

A general procedure for the synthesis of N-benzylanilines, a related class of compounds, involves the benzylation of the corresponding aniline with a benzyl (B1604629) halide. dergipark.org.tr This reaction can sometimes lead to a mixture of mono- and di-substituted products if not carefully controlled. dergipark.org.tr

Synthesis of this compound from Diester and Grignard Reagents

The synthesis of sterically hindered anilines can also be approached through the construction of the substituted aromatic ring. While direct synthesis of this compound from a diester and Grignard reagent is not explicitly detailed in the provided context, the principles of Grignard reactions are relevant. Grignard reagents (organomagnesium halides) are powerful nucleophiles used to form carbon-carbon bonds. acs.orgursinus.edu They react with esters to form tertiary alcohols. ursinus.edu

A plausible, though not directly cited, synthetic route could involve the reaction of a suitable diester with a pentan-3-yl Grignard reagent. This would be followed by a series of reactions to introduce the amino group and aromatize the ring. The cross-coupling of Grignard reagents with organic halides, often catalyzed by transition metals like iron or palladium, is a well-established method for forming C-C bonds and could be a key step in such a multi-step synthesis. acs.org

Optimized Reaction Conditions and Scalability Considerations for Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while ensuring the process is scalable for industrial production.

For the catalytic alkylation of anilines with olefins using an aluminum anilide catalyst, key parameters include temperature, pressure, and catalyst concentration. google.com Temperatures are typically high, often exceeding 300°C, and require specialized equipment for large-scale operations. google.com The subsequent hydrogenation of the distillation residue to improve yield is also performed under high pressure (up to 4000 psig) and elevated temperatures (around 163°C) for extended periods.

In laboratory-scale syntheses, such as the preparation of ligands from this compound, reaction conditions are also critical. For example, the synthesis of a specific ligand involved reacting this compound with acenaphthylene-1,2-dione in a mixture of acetonitrile (B52724) and acetic acid at 90°C for 12 hours. rsc.org

For palladium-catalyzed cross-coupling reactions that may utilize ligands derived from this compound, reaction conditions such as the choice of solvent, temperature, and base are tailored to the specific substrates. For instance, the synthesis of 1-(hetero)aryl-2,2,2-trichloroethanols using a palladium complex with a this compound-based NHC ligand was optimized to be performed in toluene (B28343) at 120°C. rsc.orgrsc.orgresearchgate.netnih.gov

The scalability of these syntheses requires careful consideration of heat transfer, mass transfer, and safety protocols, especially for highly exothermic reactions or those involving high pressures and flammable materials.

Principles of Green Chemistry in the Production of this compound

The principles of green chemistry are increasingly being applied to the synthesis of anilines and their derivatives to reduce environmental impact. consegicbusinessintelligence.compili.biochemistryworld.comchemrxiv.org This includes the use of renewable feedstocks, atom-efficient reactions, and environmentally benign solvents. consegicbusinessintelligence.compili.bioresearchgate.net

Electrochemical methods also offer a greener alternative for aniline production. chemistryworld.comresearchgate.net An electrocatalytic method has been developed that could provide a more environmentally sustainable way to produce these commodity chemicals. chemistryworld.com Furthermore, electrochemical oxidation of lignin-derived phenols has been shown to be a viable route to substituted anilines under mild, room-temperature conditions, using methanol (B129727) as both a solvent and a reagent. researchgate.net

Reductive amination is another example of a green synthetic method, as it is often a one-pot, catalytic process that can be run under mild conditions. wikipedia.org The development of catalysts for this reaction, such as a bimetallic Co/Sc catalyst, allows for the use of sustainable starting materials like ammonia, alcohols, aldehydes, and ketones. uni-bayreuth.de

Advanced Purification and Isolation Techniques for Research-Grade this compound

Achieving high purity is essential for research-grade this compound, especially when it is used as a precursor for sensitive catalysts. A combination of purification techniques is often employed to remove starting materials, by-products, and other impurities.

Chromatography is a fundamental technique for the purification of substituted anilines.

Column chromatography is widely used to separate the desired product from reaction mixtures. dergipark.org.tr The choice of stationary phase (e.g., silica (B1680970) gel) and eluent system is critical for effective separation.

Thin-layer chromatography (TLC) is used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. dergipark.org.tr

Distillation is an effective method for purifying liquid anilines, particularly on a larger scale.

Fractional distillation under reduced pressure (vacuum distillation) is often necessary for high-boiling point compounds like this compound to prevent decomposition at high temperatures. google.com

Recrystallization is a common technique for purifying solid aniline derivatives or their salts. This involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool, whereupon the purified compound crystallizes out.

Washing and Extraction are standard work-up procedures. For example, washing with an amide-type solvent has been used to purify p-phenylenediamine (B122844) by removing ortho-phenylenediamine and other substituted aniline impurities. google.com Aqueous acid washes can be used to form the anilinium salt, which can then be isolated or used to separate the aniline from non-basic impurities. google.com

The following table summarizes some of the key purification techniques and their applications in the context of substituted anilines.

| Purification Technique | Application | Key Considerations |

| Column Chromatography | Separation of desired anilines from by-products and starting materials. dergipark.org.tr | Choice of adsorbent and eluent system. |

| Distillation | Purification of liquid anilines, especially on a larger scale. google.com | Use of vacuum for high-boiling point compounds. |

| Recrystallization | Purification of solid aniline derivatives or their salts. | Selection of an appropriate solvent. |

| Solvent Washing | Removal of specific impurities. google.com | Solvent must selectively dissolve impurities. |

Elucidation of 2,6 Di Pentan 3 Yl Aniline S Role As a Ligand in Coordination Chemistry

Ligand Design Principles for Bulky Amine Derivatives in Metal Complexation

The design of ligands for metal complexes is governed by fundamental principles aimed at tailoring the coordination environment of a metal ion. For bulky amine derivatives like 2,6-di(pentan-3-yl)aniline, the primary strategy involves the use of sterically demanding substituents to achieve kinetic stabilization of the metal center. This steric shielding protects the metal from unwanted side reactions, such as dimerization or nucleophilic attack, which can lead to catalyst deactivation. mdpi.com

Key design principles for these ligands include:

Steric Hindrance: The introduction of large alkyl or aryl groups at the ortho positions of an aniline (B41778) or related amine ligand creates a sterically hindered pocket around the metal's coordination sites. The pentan-3-yl groups in this compound are particularly effective as they are not only bulky but also branched, providing significant steric protection that enhances the stability of coordinated metal centers. beilstein-journals.org This bulk is crucial for the synthesis of low-coordinate complexes, which are often highly reactive and catalytically active.

Conformational Flexibility: Unlike rigid bulky groups such as tert-butyl or adamantyl, the pentan-3-yl substituents offer a degree of conformational flexibility. This "tentacular" nature allows the ligand to adapt its steric profile during a catalytic cycle, accommodating the different geometries of reaction intermediates without dissociating from the metal. helsinki.fi This balance of bulk and flexibility is a significant advancement over earlier, more rigid ligand architectures.

Electronic Tuning: The electronic properties of the ligand, specifically its electron-donating ability, are critical. The amino group of the aniline is an electron-donating group that can influence the electron density at the metal center. vulcanchem.com This property can be further tuned by modifying the aniline backbone or by converting the aniline into other ligand types, such as N-heterocyclic carbenes (NHCs), which are very strong sigma-donors. The combination of potent electron donation and significant steric bulk makes ligands derived from this compound highly effective in catalysis. rsc.org

Chelate Effect: Bulky anilines are often used as precursors to multidentate ligands, such as the bis(imino)pyridine type. rsc.org The formation of five- or six-membered chelate rings upon complexation provides significant thermodynamic stability to the resulting metal complex, a phenomenon known as the chelate effect. chemistryviews.org

By optimizing these factors, ligands derived from this compound can be used to create highly stable and reactive metal complexes for specific applications.

Synthesis and Structural Characterization of Transition Metal Complexes with this compound

The primary use of this compound in coordination chemistry is as a precursor for more elaborate ligand structures, which are then complexed to a metal. Common strategies involve condensation reactions to form imines or multi-step syntheses to produce N-heterocyclic carbenes.

A significant application of this compound is in the synthesis of N-heterocyclic carbene (NHC) ligands, specifically the family known as IPent. researchgate.net These ligands are prized for their strong electron donation and substantial, yet flexible, steric bulk. The resulting palladium-NHC complexes have demonstrated exceptional catalytic performance. rsc.org

A notable class of these compounds are the cyclometalated palladium(II) complexes (CYPs). For instance, unsymmetrical 1,3-diarylimidazoline-type NHC-coordinated cyclometalated palladium(II) complexes with bridging hydroxide (B78521) ligands (CYPOHs) have been synthesized in a one-pot, two-step process from the corresponding chloro-bridged dimer. mdpi.comresearchmap.jp The complex PhS-IPent-CYPOH, which incorporates the IPent ligand, acts as a highly efficient catalyst for the 1,2-addition of (hetero)arylboronates to a wide range of aldehydes and ketones under base-free conditions. mdpi.comrsc.org This is a significant improvement over traditional methods that require stoichiometric bases. researchmap.jp

The synthesis of these complexes typically involves the reaction of an imidazolinium salt precursor (derived from this compound) with a palladium source like palladium(II) acetate. researchgate.net The structure of these complexes has been confirmed through various methods, including single-crystal X-ray diffraction for PhS-IPent-CYPOH, which revealed its dimeric, hydroxide-bridged structure. mdpi.comresearchmap.jp These catalysts have also proven effective in the arylation of chloral (B1216628) hydrate (B1144303) with (hetero)arylboroxines, providing a novel route to 1-(hetero)aryl-2,2,2-trichloroethanols. d-nb.inforesearchgate.net

| Complex Name | Precursors | Application | Key Finding |

| PhS-IPent-CYPOH | IPent-based imidazolinium salt, Palladium(II) source | 1,2-addition of arylboronates to ketones and aldehydes | High catalytic activity under base-free conditions. mdpi.comrsc.org |

| PhS-IPent-CYP | IPent-based imidazolinium salt, Palladium(II) acetate | (Hetero)aryl addition of chloral hydrate | Good catalytic activity, yielding 1-(hetero)aryl-2,2,2-trichloroethanols. d-nb.inforesearchgate.net |

| [PdCl₂(α-diimine)] | This compound, acenaphthylene-1,2-dione, PdCl₂(MeCN)₂ | Olefin Polymerization | Synthesis of α-diimine palladium complexes as polymerization catalysts. researchgate.net |

While palladium chemistry is prominent, ligands derived from this compound have also been used to form complexes with other transition metals, notably iron.

Iron Complexes: A bis(imino)pyridine iron complex has been synthesized and characterized using this compound. The ligand, 1,1'-(pyridine-2,6-diyl)bis{N-[2,6-di(pentan-3-yl)phenyl]ethan-1-imine}, was prepared through the condensation of 2,6-diacetylpyridine (B75352) with this compound. rsc.org Subsequent reaction of this ligand with iron(II) chloride produced the corresponding dichlorido{1,1'-(pyridine-2,6-diyl)bis[N-(2,6-di(pentan-3-yl)phenyl)ethan-1-imine]}iron complex. rsc.org These types of iron complexes are well-known pre-catalysts for olefin polymerization. rsc.org

Tungsten Complexes: The use of bulky 2,6-dialkylanilines is a well-established strategy for synthesizing high-oxidation-state tungsten imido complexes, which are precursors to highly active Schrock-type olefin metathesis catalysts. thieme-connect.dewikipedia.org For example, di-tert-butoxo(2,6-diisopropylphenyl)imidotungsten(VI) is an effective initiator for Ring-Opening Metathesis Polymerization (ROMP). thieme-connect.de Given this precedent with the closely related 2,6-diisopropylaniline (B50358), it is highly plausible that this compound could serve as a precursor for a new generation of tungsten imido complexes with potentially enhanced catalytic properties due to its unique steric profile. However, specific literature detailing the synthesis and characterization of such a tungsten complex was not identified.

The pronounced steric bulk and strong electron-donating properties of NHC ligands derived from anilines like this compound make them excellent candidates for stabilizing reactive main group element centers in unusual oxidation states and coordination environments. researchgate.net The steric protection afforded by the bulky aryl substituents is crucial for preventing decomposition pathways common in main group organometallic chemistry. researchmap.jp

Computational studies on related β-diketiminate complexes of Group 13 and 14 elements have shown that these ligand systems can support low-valent p-block species and modulate their reactivity towards small molecules. helsinki.fi While the potential for creating novel main group element complexes with IPent and related ligands is high, a review of the current literature did not yield specific examples of isolated and characterized complexes of this compound or its direct derivatives with main group elements.

Stereoelectronic Properties of this compound Ligands and Their Influence on Complex Architecture

The utility of a ligand in catalysis and coordination chemistry is dictated by its stereoelectronic properties, which are a combination of its size (sterics) and its electron-donating or -withdrawing nature (electronics). For ligands derived from this compound, particularly the NHC ligand IPent, these properties have been quantified.

The steric parameter is often described by the percent buried volume (%Vbur) , which calculates the percentage of the space around a metal center that is occupied by the ligand. The electronic properties can be gauged by the Tolman Electronic Parameter (TEP) , which is determined from the C-O stretching frequency of a nickel-carbonyl complex of the ligand. A lower TEP value indicates stronger electron donation.

The significant steric bulk of the IPent ligand directly influences the geometry of its metal complexes. For example, in many palladium(II) complexes, the coordination geometry is a distorted square planar. google.com This distortion from ideal geometry, induced by the bulky ligand, can enhance catalytic activity by promoting ligand dissociation or substrate association steps in a catalytic cycle.

| Ligand | Metal Complex for Measurement | Steric Parameter (%Vbur) | Electronic Parameter (TEP, cm⁻¹) |

| IPent | [Au(IPent)Cl] | 39.5 | 2045.1 |

| IPent | [Ni(IPent)(CO)₃] | 39.9 | N/A |

Data sourced from studies on the N-heterocyclic carbene derived from this compound.

Stability and Reactivity Profiles of Coordination Compounds Incorporating this compound

The coordination compounds formed with ligands derived from this compound exhibit enhanced stability and tailored reactivity, which are direct consequences of the ligand's stereoelectronic profile.

Stability: The most significant contribution of the bulky 2,6-di(pentan-3-yl)phenyl groups is the kinetic stabilization of the metal center. This steric protection prevents coordinative saturation and bimolecular decomposition pathways, allowing for the isolation of otherwise unstable species. For instance, the bulk of the IPent ligand is credited with the stability and high efficiency of the resulting palladium catalysts. rsc.org This stability is crucial for catalyst longevity and performance under demanding reaction conditions.

Reactivity: The reactivity of these complexes is a finely tuned interplay of their steric and electronic properties.

In palladium-catalyzed cross-coupling reactions, the strong electron-donating nature of the IPent NHC ligand facilitates the oxidative addition step, which is often rate-limiting.

Simultaneously, the steric bulk promotes the reductive elimination step, which releases the product and regenerates the active catalyst. mdpi.com

The exceptional catalytic activity of PhS-IPent-CYPOH in 1,2-addition reactions is attributed to this combination of properties, allowing for efficient catalysis at very low catalyst loadings (e.g., 0.02–0.3 mol% Pd). rsc.org

In the case of the bis(imino)pyridine iron complexes, the bulky substituents on the aniline moiety are known to influence the rate of polymerization and the properties of the resulting polymer. rsc.org

Applications of 2,6 Di Pentan 3 Yl Aniline in Catalysis and Organic Transformations

Utilization as a Sterically Hindered Non-Nucleophilic Base in Organic Synthesis

The concept of a non-nucleophilic base revolves around a molecule that can effectively abstract a proton (act as a Brønsted-Lowry base) but is too sterically encumbered to act as a nucleophile. wikipedia.org This characteristic is crucial in organic synthesis to prevent unwanted side reactions, such as nucleophilic attack on an electrophilic substrate, thereby promoting the desired base-mediated transformation. The significant steric bulk provided by the two pentan-3-yl substituents on 2,6-di(pentan-3-yl)aniline makes it a candidate for such applications.

While the primary application of this compound is in ligand synthesis, its inherent properties as a sterically hindered amine allow for its use in base-promoted reactions where minimizing nucleophilic side reactions is critical. Its structure is analogous to other well-known hindered bases like 2,6-di-tert-butylpyridine. wikipedia.org The bulky alkyl groups effectively shield the nitrogen atom's lone pair, inhibiting its ability to form bonds with electrophilic carbon centers while still allowing it to deprotonate acidic substrates. wikipedia.org This is particularly advantageous in reactions such as E2 eliminations or in the deprotonation of carbonyl compounds to form enolates, where a non-nucleophilic environment is essential to avoid competing substitution reactions. wikipedia.org

The synthesis of chiral molecules with high enantioselectivity is a cornerstone of modern chemistry. Chiral derivatives of sterically hindered amines can serve as powerful tools in asymmetric catalysis. By incorporating a chiral scaffold, bases and catalysts derived from anilines can create a chiral environment around the reaction center, influencing the stereochemical outcome of the transformation.

This compound as a Ligand Component in Homogeneous Catalytic Systems

The most significant contribution of this compound is as a precursor to a class of bulky and flexible N-heterocyclic carbene (NHC) ligands, often referred to as IPent. researchgate.netresearchgate.net These ligands are part of the "ITent" family, where the "tentacular" alkyl chains provide substantial steric protection to the metal center while allowing for conformational flexibility. This combination of bulk and flexibility stabilizes the metal catalyst, enhances its activity, and can lead to unique reactivity compared to ligands with more rigid steric profiles.

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool for forming carbon-carbon bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium complex. harvard.edu The efficiency and scope of this reaction are heavily dependent on the ligand coordinated to the palladium center.

Ligands derived from this compound have proven effective in these transformations. Palladium(II) complexes featuring monoanionic [N,O] ligands derived from hindered anilines have shown activity for Suzuki-Miyaura reactions at room temperature. hw.ac.uk Specifically, NHC-coordinated cyclometalated palladium(II) complexes (CYPs) utilizing the IPent ligand have demonstrated high catalytic activity. researchmap.jp These catalysts can effectively couple a range of aryl halides, with their performance enhanced by the steric and electronic properties imparted by the bulky aniline-derived ligand. The stereochemical outcome of Suzuki-Miyaura reactions can also be controlled by the choice of ligand, allowing for selective synthesis of different isomers from the same starting material. d-nb.info

Table 1: Performance of this compound-Derived Catalysts in Cross-Coupling Reactions

| Reaction Type | Catalyst System | Substrate Scope | Key Features |

| Suzuki-Miyaura Coupling | IPent-Pd Complexes | Various Aryl Halides | The bulky ligand stabilizes the Pd center, improving catalytic efficiency. researchmap.jp |

| Suzuki-Miyaura Coupling | Pd(II) with [N,O] ligand | Aryl bromides and chlorides | Active at room temperature, effective for a broad range of substrates. hw.ac.uk |

| Stereoselective Suzuki-Miyaura | Pd(dppf)Cl₂ / Pd(PPh₃)₄ | (Z)-β-enamido triflates | Ligand choice controls retention or inversion of double bond configuration. d-nb.info |

The addition of organometallic reagents to carbonyl compounds is a classic method for synthesizing alcohols. Catalytic variants using organoboron reagents offer advantages in terms of functional group tolerance. researchmap.jp Here, palladium catalysts bearing ligands derived from this compound have achieved remarkable success.

Novel cyclometalated palladium complexes coordinated by bulky yet flexible IPent-based NHC ligands (PhS-IPent-CYP) are highly efficient catalysts for the 1,2-addition of arylboronic acids and their esters to a wide array of carbonyl compounds, including challenging unactivated ketones. researchgate.netresearchgate.net A significant advantage of these systems is their ability to function under base-free conditions, which expands the substrate scope to include base-sensitive molecules. researchmap.jp The PhS-IPent-CYPOH complex, a hydroxide-bridged dimer, shows exceptional activity at very low catalyst loadings (0.02–0.3 mol% Pd) for these additions. researchgate.netresearchmap.jp For example, it catalyzes the synthesis of 1-(hetero)aryl-2,2,2-trichloroethanols from chloral (B1216628) hydrate (B1144303) and (hetero)arylboroxines with yields ranging from 24% to 97%. researchgate.net The flexibility of the pentan-3-yl groups is believed to be key, allowing the ligand to adapt to the steric demands of the catalytic cycle.

Table 2: Catalytic Performance in Addition Reactions to Carbonyls

| Reaction Type | Catalyst System | Substrates | Yield Range | Conditions |

| 1,2-Addition to Aldehydes/Ketones | PhS-IPent-CYPOH | Arylboronates | High | Base-free, low catalyst loading (0.02-0.3 mol%). researchgate.netresearchmap.jp |

| Trichloroethanol Synthesis | PhS-IPent-CYP | Arylboroxines, Chloral Hydrate | 24-97% | Toluene (B28343), 120°C. researchgate.net |

| Arylation of Aldehydes | Br-e-TAP (MIC-Pd complex) | Arylboronic compounds | 29-95% | 0.2-0.6 mol% Pd loading. researchgate.netresearchgate.net |

The steric properties of ligands are paramount in controlling the outcome of olefin polymerization, influencing polymer molecular weight, branching, and tacticity. Ligands synthesized from this compound have been incorporated into late-transition-metal catalysts for this purpose.

Bis(imino)pyridine ligands are a well-established class for polymerization catalysis. By condensing this compound with 2,6-diacetylpyridine (B75352), a bulky bis(imino)pyridine ligand (1c) can be formed. rsc.org When this ligand is used to create an iron complex, the resulting catalyst is active for the polymerization of propylene (B89431). rsc.org Similarly, α-diimine ligands derived from this compound have been used to prepare nickel and palladium complexes. rsc.org These complexes have been tested as catalysts for ethylene (B1197577) polymerization, demonstrating the utility of the bulky aniline (B41778) precursor in designing catalysts for polyolefin synthesis. rsc.org The large steric profile of the ligand framework is crucial for protecting the active metal center and influencing the polymerization process.

Mechanistic Investigations of Catalytic Cycles Involving this compound Ligands

The unique properties of ligands derived from this compound have prompted detailed mechanistic studies to understand their role in catalytic cycles. These investigations are crucial for optimizing reaction conditions and for the rational design of more efficient catalysts.

A notable example is the use of N-heterocyclic carbene (NHC)-coordinated cyclometalated palladium(II) complexes (CYPs) in 1,2-addition reactions. In a proposed catalytic cycle for the 1,2-addition of arylboronates to carbonyl compounds catalyzed by a hydroxide-bridged CYP complex (CYPOH), the this compound-derived NHC ligand (IPent) is instrumental. The cycle is thought to commence with the transmetalation of the arylpalladium species with an arylboronate, regenerating the active catalyst and closing the loop. researchmap.jp The flexibility of the pentan-3-yl groups is believed to accommodate the steric demands of the various intermediates throughout the catalytic cycle. This adaptability is a key advantage over more rigid ligands, which might hinder substrate binding or slow down product release.

The steric bulk of the IPent ligand has been credited with the exceptional catalytic activity observed in these 1,2-addition reactions, which can be performed at low catalyst loadings. researchgate.net Furthermore, the bulky nature of the 3-pentyl substituents on the aryl rings of the NHC ligand in Pd-PEPPSI-IPentCl catalysts facilitates reductive elimination, a key step in cross-coupling reactions. This steric hindrance also helps to prevent catalyst deactivation by mitigating the poisoning effect of certain substrates, such as 2-aminopyridine (B139424) derivatives, which can otherwise bind irreversibly to the palladium center. core.ac.uk

In the context of chloral hydrate arylation, the PhS-IPent-CYP complex, which incorporates the IPent ligand, has demonstrated high efficiency. The bulky yet flexible nature of the ligand provides an optimal balance of steric protection and substrate accessibility. This allows for the efficient activation of both the electrophilic and nucleophilic partners while minimizing undesirable side reactions. Mechanistic insights suggest that the catalytic cycle involves the initial coordination of the arylboroxine to the palladium center, followed by nucleophilic addition to the chloral hydrate. The flexible alkyl chains of the IPent ligand are thought to dynamically adjust to the changing steric requirements during the catalytic turnover.

Development of Novel Catalytic Systems Employing this compound Scaffolds

The success of this compound-based ligands has spurred the development of new and improved catalytic systems for a variety of organic transformations. Researchers have focused on creating novel complexes that leverage the unique steric and electronic properties of this aniline derivative.

One significant area of development is in palladium-catalyzed cross-coupling reactions. The Pd-PEPPSI-IPentCl complex, a Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) type catalyst, has proven to be highly effective for challenging Buchwald-Hartwig amination reactions. core.ac.uk This catalyst is particularly useful for coupling sterically hindered primary and secondary amines under mild conditions, and it tolerates a range of base-sensitive functional groups. core.ac.uk

Another key development is the synthesis of novel cyclometalated palladium complexes for 1,2-addition reactions. Bulky yet flexible NHC-coordinated cyclometalated palladium complexes (CYPs) based on this compound have been synthesized and shown to be highly efficient catalysts for the 1,2-addition of arylboronic acids or boronates to a wide array of carbonyl compounds, including challenging unactivated ketones. researchgate.netresearchgate.net These reactions proceed with low catalyst loadings and demonstrate the superior performance of the IPent-based ligands. researchgate.net

More recently, unsymmetrical 1,3-diarylimidazoline-type NHC-coordinated C^C* cyclometalated palladium(II) complexes with bridging hydroxide (B78521) ligands (CYPOHs) have been developed. researchmap.jpresearchgate.net Specifically, the PhS-IPent-CYPOH complex, derived from this compound, acts as a highly efficient catalyst for the 1,2-addition of (hetero)arylboronates to numerous aldehydes and ketones, even under base-free conditions. researchmap.jpresearchgate.net This is a significant advantage over previous systems that required the addition of a base. researchmap.jp The hydroxide-bridged dimer structure is readily synthesized from the corresponding chloride-bridged precursor. researchmap.jp

The versatility of this compound is also evident in its use in iron catalysis. Bis(imino)pyridine ligands derived from this aniline have been used to prepare iron complexes that act as catalysts for propylene polymerization. rsc.org

The development of these novel catalytic systems highlights the importance of the this compound scaffold in modern catalysis. The ability to fine-tune the steric and electronic environment of the metal center by modifying the ligand structure continues to drive the discovery of new and more efficient catalysts for a broad range of chemical transformations.

Advanced Spectroscopic and Structural Elucidation of 2,6 Di Pentan 3 Yl Aniline and Its Derivatives

High-Resolution NMR Spectroscopy for Stereochemical and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure, stereochemistry, and conformational dynamics of 2,6-di(pentan-3-yl)aniline and its derivatives in solution.

Detailed ¹H and ¹³C NMR data have been reported for ligands derived from this compound, such as the bis(imino)pyridine ligand, 1,1'-(pyridine-2,6-diyl)bis{N-[2,6-di(pentan-3-yl)phenyl]ethan-1-imine}. rsc.org In the ¹H NMR spectrum of this ligand, the protons of the pentan-3-yl groups exhibit characteristic signals. The methyl protons appear as triplets, while the methylene (B1212753) and methine protons present as multiplets due to complex spin-spin coupling. rsc.org For instance, in a CDCl₃ solution, the methyl protons of the pentan-3-yl groups in this ligand show two distinct triplets at approximately 0.75 and 0.80 ppm, each integrating to 12 protons, indicating slightly different magnetic environments for the ethyl groups within the pentyl substituent. rsc.org The methylene protons appear as a multiplet between 1.34 and 1.68 ppm, and the methine proton of the pentyl group resonates as a triplet of triplets around 2.32 ppm. rsc.org The aromatic protons of the aniline (B41778) ring typically appear in the range of 7.04 ppm as a multiplet. rsc.org

The ¹³C NMR spectrum of this derivative provides further structural confirmation. The methyl carbons of the pentan-3-yl groups resonate at approximately 11.8 and 12.8 ppm. rsc.org The methylene carbons are found around 27.2 and 29.8 ppm, and the methine carbon at 42.6 ppm. rsc.org The aromatic carbons of the aniline ring show signals in the region of 123.0 to 149.6 ppm. rsc.org

Theoretical studies on the conformation of 2,6-dialkylanilines suggest that they adopt a geometry with a rapidly inverting symmetric pyramidal nitrogen atom. This dynamic process influences the observed NMR spectra, leading to averaged signals at room temperature. The steric bulk of the two pentan-3-yl groups ortho to the amino group significantly restricts the rotation around the C-N bond and influences the orientation of the amino group relative to the aromatic ring.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Derivative of this compound

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pentyl-CH₃ | 0.75 (t), 0.80 (t) | 11.8, 12.8 |

| Pentyl-CH₂ | 1.34-1.68 (m) | 27.2, 29.8 |

| Pentyl-CH | 2.32 (tt) | 42.6 |

| Aromatic-CH | 7.04 (m) | 123.0, 123.7 |

| Aromatic-C (ipso) | - | 132.8, 149.6 |

| Imine-CH₃ | 2.21 (s) | 17.7 |

| Imine-C=N | - | 165.8 |

| Pyridine-CH | 7.89 (t), 8.41 (d) | 121.9, 136.7 |

| Pyridine-C (ipso) | - | 155.2 |

Data obtained from the bis(imino)pyridine derivative in CDCl₃. rsc.org

Single-Crystal X-ray Diffraction Studies of this compound Complexes and Cocrystals

Single-crystal X-ray diffraction provides definitive information on the solid-state structure of molecules, including bond lengths, bond angles, and intermolecular interactions. While obtaining a single crystal of the parent this compound can be challenging due to its liquid nature at room temperature, the structures of its metal complexes offer invaluable insights into its coordination behavior and steric profile.

Studies on palladium(II) complexes of α-diimine ligands derived from sterically hindered anilines, such as 2,6-diisopropylaniline (B50358), reveal important structural features that can be extrapolated to complexes of this compound. iucr.orgnih.gov In these complexes, the palladium center typically adopts a distorted square-planar geometry. iucr.orgnih.gov The bulky aryl substituents on the nitrogen atoms are oriented nearly perpendicular to the metal-ligand plane to minimize steric repulsion. iucr.org

For example, in a cis-dichloridopalladium(II) complex of an unsymmetrical α-diimine ligand bearing 2,6-diisopropylphenyl groups, the dihedral angle between the PdCl₂ and PdN₂ planes is a key indicator of the tetrahedral distortion. iucr.org The chelate ring formed by the diimine ligand and the palladium atom is often folded along the N···N vector. iucr.org The bond lengths and angles within the aniline fragment of the ligand provide a quantitative measure of the steric strain imposed by the ortho-alkyl groups. This structural information is crucial for understanding how the ligand framework influences the accessibility and reactivity of the metal center in catalytic applications.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Bonding Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a valuable method for identifying functional groups and characterizing the bonding within this compound.

The IR spectrum of derivatives of this compound, such as the bis(imino)pyridine ligand, displays a series of characteristic absorption bands. rsc.org The aromatic C-H stretching vibrations are typically observed in the region of 3057-3020 cm⁻¹. rsc.org The aliphatic C-H stretching vibrations of the pentyl groups appear as strong bands in the 2959-2869 cm⁻¹ range. rsc.org In the free aniline, the N-H stretching vibrations would be expected as one or two bands in the region of 3300-3500 cm⁻¹, which are absent in the imine derivative. The C=N stretching vibration of the imine functionality in the ligand is observed around 1643 cm⁻¹. rsc.org The aromatic C=C stretching vibrations give rise to bands in the 1570-1454 cm⁻¹ region. rsc.org The C-N stretching of primary aromatic amines typically appears in the 1260-1330 cm⁻¹ range. researchgate.net

Raman spectroscopy provides complementary information. The symmetric vibrations of the aromatic ring are often strong in the Raman spectrum. The study of these vibrational modes can offer insights into the substitution pattern and electronic structure of the aniline ring.

Table 2: Characteristic IR Absorption Bands for a Derivative of this compound

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| 3057, 3020 | Aromatic C-H Stretch |

| 2959, 2925, 2869 | Aliphatic C-H Stretch |

| 1643 | C=N Stretch (Imine) |

| 1570, 1454 | Aromatic C=C Stretch |

| 1364 | C-H Bend |

| 824, 771 | C-H Out-of-plane Bend |

Data obtained from the bis(imino)pyridine derivative. rsc.org

Mass Spectrometry Techniques for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the precise molecular mass and elucidating the fragmentation pathways of this compound. The molecular formula of this compound is C₁₆H₂₇N, corresponding to a monoisotopic mass of approximately 233.214 Da. uni.lu

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 233. Due to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. The fragmentation of this compound is expected to be dominated by cleavages characteristic of alkanes and aromatic amines. libretexts.orglibretexts.org

A prominent fragmentation pathway for aliphatic amines is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org For this compound, this could involve the loss of an ethyl radical (C₂H₅•, 29 Da) from one of the pentyl groups, leading to a fragment ion at m/z 204. Another likely fragmentation is the benzylic cleavage, where the bond between the aromatic ring and the pentyl group breaks, potentially leading to a fragment corresponding to the loss of a pentyl radical (C₅H₁₁•, 71 Da), resulting in an ion at m/z 162. Further fragmentation of the alkyl chains would produce a series of peaks separated by 14 Da (CH₂). libretexts.org The aromatic ring itself is relatively stable and would likely remain intact in major fragments.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the unambiguous determination of their elemental compositions. preprints.org Predicted collision cross-section (CCS) values, which are related to the ion's shape and size, can also be calculated for different adducts of the molecule, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻. uni.lu

Electronic Spectroscopy (UV-Vis, CD) for Probing Electronic Transitions and Chiral Properties

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The UV-Vis spectrum of anilines is characterized by absorptions arising from π → π* transitions of the benzene (B151609) ring.

For simple aniline, two main absorption bands are typically observed. The first, a high-intensity band around 230-240 nm, is the primary aromatic band (E₂-band). The second, a lower intensity band around 280-290 nm, is the secondary aromatic band (B-band), which arises from transitions that are forbidden by symmetry in benzene but become allowed due to the substitution of the amino group. researchgate.net

In this compound, the presence of the two bulky alkyl groups can cause a slight shift in the absorption maxima (a bathochromic or hypsochromic shift) and a change in the molar absorptivity compared to unsubstituted aniline. The steric hindrance from the pentyl groups can affect the planarity of the amino group with respect to the aromatic ring, which in turn influences the extent of conjugation and the energy of the electronic transitions. A study on aniline and its dimer showed a well-defined band at approximately 293 nm corresponding to the π → π* transition of the benzenoid structure. researchgate.net

Circular Dichroism (CD) spectroscopy is used to study chiral molecules. While this compound itself is achiral, it can be used to synthesize chiral ligands or can become part of a chiral metal complex. In such cases, CD spectroscopy would be a powerful technique to probe the chiral properties of these systems, providing information about their absolute configuration and conformation in solution.

Computational and Theoretical Investigations of 2,6 Di Pentan 3 Yl Aniline

Quantum Chemical Calculations for Electronic Structure and Reactivity Modeling

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties with high accuracy. For a sterically hindered molecule such as 2,6-di(pentan-3-yl)aniline, these methods are invaluable for dissecting the interplay of its structural and electronic characteristics.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT studies are instrumental in understanding how the bulky 2,6-di(pentan-3-yl) substituents influence the molecule's geometry, electronic properties, and reactivity.

The primary steric effect of the large pentan-3-yl groups is the significant steric hindrance around the aniline (B41778) nitrogen atom. This steric shielding can be quantified using computational techniques such as the calculation of buried volume (%VBur), which provides a measure of the space occupied by a ligand. nih.gov For this compound, a high %VBur would be expected, indicating that the amino group is sterically encumbered. This has profound implications for its coordination chemistry and reactivity, as the approach of reactants to the nitrogen atom is restricted.

Electronically, the alkyl groups are weak electron-donating groups through an inductive effect. DFT calculations can map the electron density distribution and electrostatic potential of the molecule, revealing how this electronic effect is transmitted through the aniline ring. The presence of two alkyl groups in the ortho positions enhances the electron density on the aromatic ring and the nitrogen atom, which would typically increase the nucleophilicity of the amine. However, this electronic effect is often overshadowed by the dominant steric hindrance.

Furthermore, DFT combined with methods like the Activation Strain Model (ASM) can be used to separate the steric and electronic contributions to the activation energy of a reaction. nih.gov While specific studies on this compound are not abundant, research on other 2,6-dialkylanilines in catalytic systems has shown that ortho-substituents significantly enhance stereoselectivity, a direct consequence of their steric and electronic influence. nih.gov

A summary of the expected steric and electronic effects of the 2,6-di(pentan-3-yl) groups is presented in the table below.

| Feature | Steric Effect | Electronic Effect |

| Pentan-3-yl Groups | High steric hindrance around the nitrogen atom, restricting access for reactants. | Weak electron-donating inductive effect, slightly increasing electron density on the aniline ring and nitrogen. |

| Reactivity | Reduced reactivity in reactions where the nitrogen atom is the primary reactive site due to steric shielding. | Potential for increased nucleophilicity, though often negated by steric effects. |

| Coordination Chemistry | Forms complexes with specific geometries that accommodate the bulky substituents. | Influences the electronic properties of the resulting metal complexes. |

The conformational flexibility of this compound is another important aspect that can be investigated using computational methods. The molecule has several rotatable bonds, including the C-N bond and the C-C bonds within the pentan-3-yl substituents. The rotation around these bonds gives rise to different conformers with varying energies.

Computational studies can map the potential energy surface (PES) of the molecule, identifying the low-energy conformers and the energy barriers for interconversion between them. For this compound, a key conformational feature is the orientation of the pentan-3-yl groups relative to the aniline ring. Due to steric clashes, these groups are likely to adopt a staggered conformation to minimize repulsive interactions. The energy landscape would reveal the most stable orientations and the rotational barriers that need to be overcome for conformational changes.

Variable-temperature NMR spectroscopy, in conjunction with computational analysis, can provide insights into these dynamic processes. mdpi.com While detailed conformational analyses for this specific molecule are not widely published, studies on similarly bulky aniline derivatives and related macrocyclic structures have demonstrated significant conformational diversity. mdpi.com

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a molecular system. MD simulations can provide detailed information about how this compound interacts with solvent molecules and with other molecules of the same kind.

In an MD simulation, the atoms and bonds of the molecule are treated as a classical system of interacting particles, and their motions are simulated over time by solving Newton's equations of motion. This allows for the exploration of the conformational space of the molecule in a particular solvent environment and at a given temperature.

For this compound, MD simulations could be used to:

Study Solvation: Analyze how solvent molecules arrange themselves around the bulky and largely non-polar aniline derivative. In polar solvents, specific interactions with the amino group would be observed, while the hydrocarbon substituents would be surrounded by a less ordered solvent shell.

Investigate Intermolecular Interactions: In concentrated solutions or in the liquid state, MD simulations can reveal the nature of intermolecular interactions. For this compound, these would be dominated by van der Waals forces between the bulky alkyl groups, with weaker hydrogen bonding interactions involving the amino group.

Probe Dynamic Properties: MD simulations can also be used to calculate dynamic properties such as diffusion coefficients and rotational correlation times, which are related to the size and shape of the molecule and its interactions with the solvent.

Computational Insights into Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the entire reaction pathway and identify the rate-determining step.

For reactions involving this compound, computational studies can provide insights into how the sterically demanding substituents influence reactivity. For example, in a reaction where the aniline nitrogen acts as a nucleophile, the bulky pentan-3-yl groups would be expected to increase the energy of the transition state due to steric repulsion, thereby slowing down the reaction.

A computational study on the reaction of 4-methyl aniline with hydroxyl radicals, using methods like M06-2X and CCSD(T), has provided a detailed understanding of the reaction mechanism and kinetics. mdpi.com Similar computational approaches could be applied to study the reactions of this compound. Such studies would likely reveal that the reaction pathways are significantly influenced by the steric bulk of the pentan-3-yl groups, potentially favoring reaction at less hindered positions of the molecule or leading to different product distributions compared to less hindered anilines.

The table below outlines how computational methods can be applied to study the reaction mechanisms of this compound.

| Computational Task | Information Gained | Relevance to this compound |

| Transition State Search | Identification of the geometry and energy of the transition state. | Understanding how steric hindrance from the pentan-3-yl groups affects the activation energy. |

| Intrinsic Reaction Coordinate (IRC) Calculation | Confirmation that a transition state connects the correct reactants and products. | Mapping the complete reaction pathway. |

| Calculation of Reaction Energetics | Determination of the overall reaction energy and the activation barrier. | Predicting the feasibility and rate of a reaction. |

Prediction and Validation of Spectroscopic Data against Experimental Observations

Computational methods, particularly DFT, are widely used to predict various spectroscopic properties of molecules, including NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. These predictions can be invaluable for interpreting experimental spectra and for confirming the structure of a newly synthesized compound.

For this compound, DFT calculations can be used to predict its ¹H and ¹³C NMR spectra. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. nih.gov By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted. nih.gov These predicted spectra can then be compared to experimental data to aid in the assignment of peaks, which can be complex for a molecule with many similar chemical environments. Recent advancements have combined DFT calculations with graph neural networks to improve the accuracy of NMR chemical shift predictions. nih.gov

Similarly, the vibrational frequencies of this compound can be calculated using DFT. The resulting predicted IR spectrum can be compared to the experimental spectrum to identify the characteristic vibrational modes of the molecule. It is common practice to scale the calculated frequencies to account for systematic errors in the computational method.

While experimental spectroscopic data for this compound is not extensively published, the table below provides a hypothetical comparison of how predicted and experimental data would be used.

| Spectroscopic Technique | Predicted Data (from DFT) | Experimental Data | Validation and Insights |

| ¹H NMR | Chemical shifts and coupling constants for all protons. | Measured spectrum of the synthesized compound. | Confirmation of the molecular structure and assignment of complex signals. |

| ¹³C NMR | Chemical shifts for all carbon atoms. | Measured spectrum of the synthesized compound. | Assignment of carbon signals, including those of the pentan-3-yl groups. |

| IR Spectroscopy | Vibrational frequencies and intensities. | Measured IR spectrum. | Identification of functional groups and confirmation of the molecular structure. |

Derivatization and Functionalization Strategies for 2,6 Di Pentan 3 Yl Aniline

Synthesis of N-Functionalized 2,6-Di(pentan-3-yl)aniline Derivatives (e.g., Amides, Imides)

The functionalization of the nitrogen atom in this compound is a primary strategy for creating new ligands and molecular building blocks. The significant steric hindrance imposed by the flanking pentan-3-yl groups heavily influences the conditions required for these transformations.

Amide and Sulfonamide Synthesis: The synthesis of N-acyl and N-sulfonyl derivatives of sterically hindered anilines is well-documented. For instance, studies on the closely related 2,6-diethylaniline (B152787) show that it readily forms amides with reagents like acetic anhydride (B1165640) and benzoyl chloride, and sulfonamides with p-toluenesulphonyl chloride. cdnsciencepub.com However, the resulting N-acetamides of these hindered anilines exhibit remarkable resistance to acid hydrolysis, a direct consequence of the steric shielding of the amide bond. cdnsciencepub.com This property is critical when designing stable molecular components. The general synthesis of N-acyl derivatives often involves reacting the aniline (B41778) with an acyl chloride or anhydride, sometimes in the presence of a non-nucleophilic base to scavenge the resulting acid. google.com Similarly, sulfonamides can be prepared using sulfonyl chlorides. rsc.org

Imine Synthesis: A prevalent application of this compound is its use as a precursor for bulky imine and diimine ligands. These are typically synthesized via condensation reactions with corresponding aldehydes or ketones. A notable example is the reaction of this compound with 2,6-diacetylpyridine (B75352) in the presence of a catalytic amount of acid to form bis(imino)pyridine ligands. This reaction proceeds in high yield, demonstrating the accessibility of the primary amine for imine formation despite the steric bulk. rsc.org With simple aldehydes like benzaldehyde, hindered anilines react smoothly upon gentle warming to form the corresponding N-benzal (Schiff's base) derivatives. cdnsciencepub.com

| Derivative Type | Reagent Example | Analogous Starting Material | Key Findings / Yield | Reference |

| N-Acetamide | Acetic Anhydride | 2,6-Diethylaniline | Formed readily, but highly resistant to acid hydrolysis. | cdnsciencepub.com |

| N-Sulfonamide | p-Toluenesulphonyl chloride | 2,6-Diethylaniline | Preferred intermediate over acetamide (B32628) for further functionalization. | cdnsciencepub.com |

| N-Imine (Schiff Base) | Benzaldehyde | 2,6-Diethylaniline | Reacts smoothly on gentle warming. | cdnsciencepub.com |

| N,N'-Diimine | 2,6-Diacetylpyridine | This compound | 89% yield for the bis(imino)pyridine ligand. | rsc.org |

Aromatic Ring Functionalization (e.g., Halogenation, Nitration, Sulfonation)

Functionalization of the aromatic ring of this compound is dictated by the directing effect of the amino group and the steric hindrance from the ortho alkyl groups. This combination allows for highly selective substitution, primarily at the para-position (C4).

Halogenation: Direct halogenation of 2,6-dialkylanilines can lead to mixtures of products. prepchem.com A superior method for achieving high selectivity involves the halogenation of the corresponding anilinium salt. Reacting the hydrochloride or hydrobromide salt of a 2,6-dialkylaniline with a chlorinating or brominating agent, such as chlorine gas or bromine, in an inert solvent directs the electrophilic attack almost exclusively to the para-position. google.comgoogleapis.com For example, bromination of 2,6-diisopropylaniline (B50358) hydrobromide proceeds in nearly quantitative yield to give the 4-bromo derivative. googleapis.com This strategy effectively prevents over-halogenation and the formation of meta-substituted isomers. prepchem.comgoogleapis.com The reaction can be carried out at temperatures ranging from -15°C to 100°C in solvents like carbon tetrachloride or isooctane. google.com

Nitration: Direct nitration of highly reactive anilines is often problematic. For 2,6-dialkylanilines, a more controlled approach involves the nitration of a less reactive N-acyl or N-sulfonyl derivative. The nitration of N-(p-toluenesulphonyl)-2,6-diethylaniline, for instance, provides an excellent yield of the pure 4-nitro derivative. cdnsciencepub.com The bulky sulfonamide group deactivates the ring sufficiently to allow for controlled nitration while still directing substitution to the para-position. The nitro group can then be reduced, and the sulfonamide can be cleaved if the free amine is desired. An alternative industrial route involves the nitration of a pre-alkylated benzene (B151609) ring followed by reduction to form the aniline. google.com

Sulfonation: The introduction of a sulfonic acid group onto the aromatic ring of N,N-dialkylanilines can be achieved through methods like electrochemical C-H sulfonylation or Friedel-Crafts sulfonylation using sulfonyl chlorides and a strong acid catalyst. researchgate.net While specific examples for this compound are not prevalent, these general strategies are applicable, with the substitution expected to occur at the sterically accessible para-position.

| Functionalization | Method | Substrate/Analog | Key Conditions | Product | Reference |

| Chlorination | Chlorination of Anilinium Salt | 2,6-Dialkylanilines | Cl₂ or SO₂Cl₂, inert solvent, -15 to 100°C | 4-Chloro-2,6-dialkylaniline | google.com |

| Bromination | Bromination of Anilinium Salt | 2,6-Diisopropylaniline HBr | Br₂, 1,2-dichloroethane | 4-Bromo-2,6-diisopropylaniline HBr | googleapis.com |

| Nitration | Nitration of N-Sulfonamide | N-(p-toluenesulphonyl)-2,6-diethylaniline | Nitrous acid present | 4-Nitro derivative | cdnsciencepub.com |

Introduction of Chiral Auxiliaries for Asymmetric Synthesis

The unique steric profile of this compound makes it a valuable component in the design of ligands for asymmetric catalysis. Its bulky yet conformationally flexible pentan-3-yl groups can create a well-defined chiral pocket around a metal center, influencing the stereochemical outcome of a reaction.

Strategies for its use in asymmetric synthesis fall into two main categories:

Use as a bulky achiral component in a chiral ligand system: In many cases, the this compound unit itself is not chiral but is attached to a chiral backbone. For example, N-heterocyclic carbene (NHC) ligands incorporating this aniline have been used in palladium-catalyzed 1,2-addition reactions. researchgate.net The combination of the aniline's steric bulk with other chiral elements in the catalyst system leads to high efficiency and selectivity.

Synthesis of intrinsically chiral aniline derivatives: A more direct approach involves synthesizing chiral analogs of the aniline itself to act as chiral auxiliaries or ligands. A powerful strategy is the synthesis of C₂-symmetric anilines where chirality is introduced within the ortho-alkyl substituents. For example, a novel class of chiral naphthyridine diimine (NDI*) ligands has been developed from C₂-symmetric 2,6-di-(1-arylethyl)anilines. nih.gov These ligands have proven highly effective in nickel-catalyzed enantioselective transformations. This demonstrates a clear pathway where a chiral version of a 2,6-dialkylaniline serves as the foundational element for a high-performance asymmetric catalyst. This approach could be extended by synthesizing this compound derivatives where the pentan-3-yl groups themselves contain chiral centers.

The overarching principle is that control over the stereochemical environment of a catalyst is paramount, and the defined, bulky structure of this compound derivatives provides an effective scaffold for achieving this control. beilstein-journals.org

Incorporation of this compound Units into Supramolecular Architectures

The incorporation of this compound units into larger molecular systems can direct their assembly into ordered supramolecular structures. The steric bulk of the dialkyl groups plays a crucial role in controlling intermolecular interactions, influencing crystal packing and the formation of host-guest complexes.

A significant application in this area is the formation of photochromic Schiff base crystals. Condensation of 2,6-dialkylanilines with salicylaldehydes yields N-salicylidene-2,6-dialkylanilines. Research has shown that the presence of the bulky 2,6-dialkyl substituents on the aniline ring is advantageous for the preparation of crystals that exhibit photochromism—a light-induced reversible change in color. ugr.esugr.es This phenomenon arises from the specific packing of the molecules in the crystal lattice, a form of supramolecular architecture, which facilitates a tautomeric transformation upon irradiation. The steric hindrance provided by groups like pentan-3-yl can prevent dense, non-photoactive packing, thereby promoting the formation of functional crystalline materials.

Furthermore, aniline derivatives can be incorporated as components in larger, functional polymers that undergo self-assembly. For instance, amphiphilic copolymers containing functionalized aniline units have been shown to self-assemble into ordered aggregates, such as worm-like micelles, in solution. sioc-journal.cn The structure of the aniline component helps to dictate the packing and morphology of the resulting supramolecular assembly. These examples highlight the utility of the this compound framework in designing molecules that can organize into complex and functional higher-order structures.

Application as Monomers or Components in Polymer and Material Science

This compound is a key building block for the synthesis of sophisticated ligands used in polymerization catalysis. Its primary role is not as a direct monomer for polymerization, but as a precursor to bulky ligands that coordinate to transition metals (e.g., iron, palladium, nickel), which in turn catalyze the polymerization of olefins like ethylene (B1197577) and propylene (B89431).

The most common application involves the synthesis of α-diimine or bis(imino)pyridine ligands. As described in section 7.1, this compound is condensed with a diketone, such as 2,6-diacetylpyridine, to create a large, sterically demanding ligand. rsc.org This ligand is then reacted with a metal salt (e.g., FeCl₂, PdCl₂) to form the active catalyst precursor.

The steric properties of the 2,6-di(pentan-3-yl) groups on the ligand are critical. They influence the coordination geometry around the metal center, the rate of monomer insertion, the rate of chain transfer, and ultimately, the properties of the resulting polymer (e.g., molecular weight, branching, crystallinity). rsc.org The "flexible steric" nature of the pentan-3-yl group has been highlighted as a design feature to balance steric hindrance with conformational adaptability. This allows for the production of polymers with specific microstructures.

| Catalyst System | Monomer | Polymer Produced | Key Finding | Reference |

| Iron complex with 1,1'-(pyridine-2,6-diyl)bis{N-[2,6-di(pentan-3-yl)phenyl]ethan-1-imine} ligand | Propylene | Polypropylene | The steric influence of the ligand affects polymer properties. | rsc.org |

| α-diimine nickel and palladium complexes | Ethylene | Polyethylene | The bulky but flexible substituents are key for insertion polymerization. | ugr.es |

Emerging Research and Future Perspectives for this compound

While specific research on the chemical compound this compound in many advanced and emerging fields is not extensively documented in publicly available literature, its molecular structure as a sterically hindered aniline provides a strong basis for projecting its potential applications in various forward-looking research directions. The bulky pentan-3-yl groups at the ortho positions of the aniline bestow unique steric and electronic properties that are highly sought after in modern chemistry. This article explores the prospective roles of this compound in several key areas of emerging research.

常见问题

Basic: What are the common synthetic routes for preparing 2,6-Di(pentan-3-yl)aniline, and what are the critical reaction parameters?

The synthesis typically involves nucleophilic substitution or coupling reactions . For example, alkylation of 2,6-dimethylaniline derivatives with 3-pentanol under basic conditions (e.g., K₂CO₃ or NaOH) in solvents like toluene or dichloromethane is a standard approach . Temperature control (60–100°C) and reaction time (12–24 hours) are critical for optimizing yield and minimizing side products. Purification via column chromatography or recrystallization ensures high purity .

Advanced: How can computational methods aid in the structural analysis of this compound and its derivatives?

Computational tools like SHELX programs (e.g., SHELXL for crystallographic refinement) enable precise determination of molecular geometry and intermolecular interactions from X-ray diffraction data . Density Functional Theory (DFT) calculations can predict electronic properties and steric effects, aiding in rational design of derivatives. For example, InChI codes and PubChem data provide foundational structural insights for modeling .

Basic: What analytical techniques are recommended for characterizing the purity and structure of this compound?

- Chromatography : HPLC and GC are used for purity assessment, with retention times compared to standards .

- Spectroscopy : ¹H/¹³C NMR confirms substituent positions, while mass spectrometry (MS) verifies molecular weight .

- X-ray crystallography resolves absolute configuration and packing interactions, as demonstrated in studies of analogous compounds .

Advanced: What strategies can resolve contradictions in spectroscopic data for substituted anilines?

Contradictions often arise from conformational flexibility or solvent effects . Cross-validation using multiple techniques (e.g., comparing NMR data with DFT-predicted chemical shifts) is essential . For crystallographic ambiguities, high-resolution data collection (e.g., synchrotron sources) and SHELX refinement improve accuracy .

Basic: How does steric hindrance from pentan-3-yl groups influence the compound’s reactivity?

The bulky pentan-3-yl groups create significant steric hindrance , slowing electrophilic substitution reactions and directing regioselectivity. For instance, coupling reactions may favor para positions due to ortho/para-directing effects of the aniline group . Steric effects also impact catalytic applications, as seen in palladium complexes where bulky ligands enhance selectivity .

Advanced: What role does this compound play in palladium-catalyzed cross-coupling reactions?

This compound acts as a ligand precursor in Pd-catalyzed reactions. The bulky substituents stabilize metal centers, improving catalytic efficiency. For example, this compound-based N-heterocyclic carbenes (NHCs) enhance yields in arylboroxine additions, as shown in chloral hydrate transformations .

Basic: What storage conditions ensure the stability of this compound?

Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation. Moisture-sensitive samples should be kept in desiccators. Stability tests indicate ≥5-year viability under these conditions .

Advanced: How can researchers design experiments to investigate biological activity?

- Enzyme inhibition assays : Test derivatives against target enzymes (e.g., kinases) using fluorogenic substrates .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., nitro, acetyl groups) and compare bioactivity, as seen in herbicidal analogs .

- Computational docking : Use programs like AutoDock to predict binding modes to receptors .

Basic: What safety precautions are necessary when handling this compound?

Use gloves, goggles, and fume hoods to avoid skin/eye contact and inhalation. Refer to Safety Data Sheets (SDS) for spill management and first-aid measures (e.g., rinse with water for 15 minutes if exposed) .

Advanced: How can researchers optimize synthetic routes for scale-up?

- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic reactions .

- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real-time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。